2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide
Description
Properties
CAS No. |
696648-37-0 |
|---|---|
Molecular Formula |
C17H13ClN4O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H13ClN4O3/c18-13-9-5-4-8-12(13)17(24)20-16-15(21-25-22-16)19-14(23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,23)(H,20,22,24) |
InChI Key |
VLZZFNREYRKHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenylacetyl Group: This step involves the acylation of the oxadiazole ring with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the Benzamide Moiety: The final step is the coupling of the intermediate with 2-chlorobenzoyl chloride, facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzamide or oxadiazole rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Oxidized derivatives with altered oxidation states.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For example, analogues of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol were synthesized and tested against various cancer cell lines. One notable compound showed significant activity against several cancer types, indicating that modifications in the oxadiazole structure can enhance anticancer effects .
Acetylcholinesterase Inhibition
Compounds similar to 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens, suggesting potential applications in developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and the phenylacetyl group are likely crucial for binding to the target site, while the benzamide moiety may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 1,2,5-oxadiazole scaffold is a versatile platform for drug discovery. Substitutions on the oxadiazole and benzamide moieties significantly influence molecular weight, polarity, and stability. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
- Molecular Weight : The target compound’s phenylacetyl group increases its molecular weight (~406.8) compared to analogs with smaller substituents (e.g., 339.34 in ). Higher molecular weight may reduce solubility but improve target binding through hydrophobic interactions.
- Melting Points: Electron-withdrawing groups (e.g., NO₂, CF₃) correlate with higher melting points (e.g., 208–209°C in compound 18 ), suggesting enhanced crystallinity and stability.
- Halogenation (Cl): Improves metabolic stability and lipophilicity, as seen in multiple analogs . Electron-Withdrawing Groups (NO₂, CF₃): Increase oxidative stability and may modulate electronic properties of the aromatic system .
Antiproliferative Activity:
- Compound 18 (4-chloro-2-nitro derivative) showed antiproliferative activity, attributed to the nitro group’s electron-withdrawing effects and chlorine’s metabolic stability .
Antiplasmodial Potency:
- Analogs with nitro and trifluoromethyl substituents (e.g., compounds 40–48 ) exhibited antiplasmodial activity, suggesting that electron-deficient aromatic systems may disrupt parasite metabolism.
Solubility and Bioavailability:
- Ethoxy and methoxy substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability compared to the target’s phenylacetyl group.
Biological Activity
2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Inhibition of Kinases : The oxadiazole moiety has been shown to exhibit inhibitory effects on various kinases, which are crucial in cancer signaling pathways. Studies have demonstrated that derivatives containing oxadiazole can inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .
- Antiviral Activity : Preliminary studies indicate that modifications of benzamide derivatives can enhance antiviral properties. For instance, compounds similar to this compound have shown effectiveness against human adenoviruses (HAdV), suggesting a potential for treating viral infections .
- Antibacterial Properties : Some studies have indicated that benzamide derivatives possess antibacterial activity. The introduction of the oxadiazole ring may enhance this effect by altering membrane permeability or inhibiting bacterial enzymes .
Biological Activity Data
| Biological Activity | Efficacy | Reference |
|---|---|---|
| RET Kinase Inhibition | Moderate to High | |
| Antiviral Activity (HAdV) | IC50 = 0.27 μM | |
| Antibacterial Activity | Varies by derivative |
Case Studies
- RET Kinase Inhibition Study :
- Antiviral Mechanism Exploration :
- Antibacterial Efficacy Assessment :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of a nitrile oxide intermediate with a substituted benzamide under controlled pH and temperature (e.g., using NaH in dry DMF) .
Acylation : Introduction of the phenylacetyl group via coupling reagents (e.g., benzoyl chloride) in anhydrous conditions .
Purification : Recrystallization from dichloromethane or ethyl acetate, followed by chromatography (silica gel) to isolate the final product .
- Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products (e.g., over-acylation).
Q. How can the structural integrity and purity of the compound be validated?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS in negative ion mode) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99% by area-under-curve analysis) .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of substituents on the oxadiazole ring for biological activity?
- Key Findings :
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antiproliferative activity by increasing electrophilicity and target binding .
- Phenylacetyl vs. Alkoxy Groups : The phenylacetyl moiety improves solubility and membrane permeability compared to alkoxy variants, as shown in analogs like 4-butoxy-N-[4-(4-ethoxyphenyl)-oxadiazol-3-yl]benzamide .
Q. How can computational modeling predict the compound’s interaction with β-tubulin?
- Methodology :
Molecular Docking : Use software like AutoDock Vina to simulate binding to the colchicine site of β-tubulin (PDB ID: 1SA0).
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Validation : Cross-correlate docking scores with experimental IC₅₀ values from tubulin polymerization assays .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Troubleshooting Strategies :
- Orthogonal Assays : Validate antiproliferative activity using both MTT and ATP-luminescence assays to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
Structural and Mechanistic Insights
Q. What crystallographic techniques are suitable for confirming the compound’s molecular geometry?
- Approach :
- X-Ray Crystallography : Use SHELX programs (SHELXL for refinement) to solve single-crystal structures. Key metrics include R-factor (<0.05) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Twinned Data Handling : For imperfect crystals, employ twin refinement protocols in SHELXL .
Q. What reaction mechanisms explain the compound’s redox behavior?
- Mechanistic Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
